molecular formula C5H5Cl2N3 B1473998 (3,5-Dichloropyrazin-2-yl)methanamine CAS No. 1211531-66-6

(3,5-Dichloropyrazin-2-yl)methanamine

Cat. No. B1473998
CAS RN: 1211531-66-6
M. Wt: 178.02 g/mol
InChI Key: YBOFANNRTUZILT-UHFFFAOYSA-N
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Description

“(3,5-Dichloropyrazin-2-yl)methanamine” is a synthetic organic compound that falls under the category of Pyrazines . It appears as a yellow powder . The CAS number for this compound is 1211531-66-6 .


Molecular Structure Analysis

The molecular formula for “this compound” is C5H5Cl2N3 . The molecular weight is 178.0 g/mol . The structure of the molecule can be represented by the SMILES string: ClC1=CN=C(CN)C(Cl)=N1 .


Physical And Chemical Properties Analysis

“this compound” is a yellow powder . Its molecular weight is 178.0 g/mol, and its molecular formula is C5H5Cl2N3 .

Scientific Research Applications

(3,5-Dichloropyrazin-2-yl)methanamine has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic synthesis and has been studied for its potential use in drug development. It has also been used to study the effects of oxidative stress and to study the properties of enzymes.

Advantages and Limitations for Lab Experiments

The use of (3,5-Dichloropyrazin-2-yl)methanamine in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, and it is stable at room temperature. Additionally, it is soluble in both water and organic solvents, making it suitable for a variety of applications. However, there are some limitations to its use. It is toxic and should be handled with care. Additionally, its effects on biochemical and physiological processes are still being studied, so its use in experiments should be done with caution.

Future Directions

The potential future directions for the use of (3,5-Dichloropyrazin-2-yl)methanamine in scientific research are numerous. It could be used to study the effects of oxidative stress and to study the properties of enzymes. Additionally, it could be used to develop new drugs or to improve existing drugs. It could also be used to study the biochemical and physiological effects of this compound and to further understand its mechanism of action. Finally, it could be used to develop new methods of synthesis and to improve existing synthesis methods.

Safety and Hazards

The specific safety and hazard information for “(3,5-Dichloropyrazin-2-yl)methanamine” is not available in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3,5-dichloropyrazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOFANNRTUZILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.